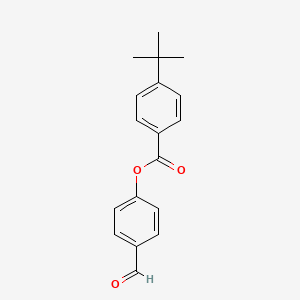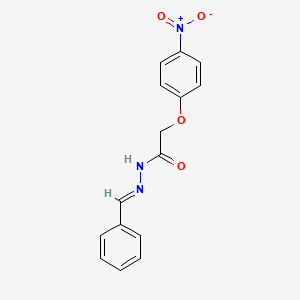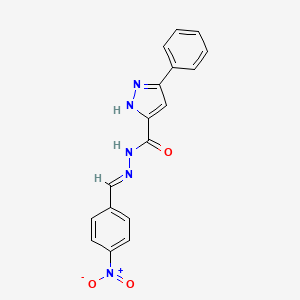
Phenol, 2-(3,5-dichlorophenyliminomethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2-(3,5-dichlorophenyliminomethyl)- is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group substituted with a 3,5-dichlorophenyliminomethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenol, 2-(3,5-dichlorophenyliminomethyl)- typically involves the reaction of 3,5-dichlorobenzaldehyde with phenol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of phenol, 2-(3,5-dichlorophenyliminomethyl)- may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure and high-temperature conditions can further enhance the reaction rate and product purity. Industrial methods also focus on minimizing by-products and ensuring environmentally friendly processes.
化学反応の分析
Types of Reactions
Phenol, 2-(3,5-dichlorophenyliminomethyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol group can react with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenol derivatives.
科学的研究の応用
Phenol, 2-(3,5-dichlorophenyliminomethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of phenol, 2-(3,5-dichlorophenyliminomethyl)- involves its interaction with cellular components. The phenol group can disrupt cell membranes and proteins, leading to antimicrobial effects. The compound may also interfere with enzyme activity and DNA synthesis, contributing to its biological activity.
類似化合物との比較
Similar Compounds
Phenol, 3,5-dichloro-: Similar structure but lacks the iminomethyl group.
Phenol, 2,4-dichloro-: Different substitution pattern on the phenol ring.
Phenol, 2,6-dichloro-: Another isomer with different chlorine positions.
Uniqueness
Phenol, 2-(3,5-dichlorophenyliminomethyl)- is unique due to the presence of the iminomethyl group, which imparts distinct chemical and biological properties
特性
分子式 |
C13H9Cl2NO |
|---|---|
分子量 |
266.12 g/mol |
IUPAC名 |
2-[(3,5-dichlorophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H9Cl2NO/c14-10-5-11(15)7-12(6-10)16-8-9-3-1-2-4-13(9)17/h1-8,17H |
InChIキー |
DFTXPRKSKLPTAS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=NC2=CC(=CC(=C2)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11982355.png)
![diethyl 5-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11982357.png)

![Ethyl 4-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B11982360.png)




![N-(4-fluorophenyl)-2-[(2E)-2-(4-hydroxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B11982386.png)
![2-[(3-methylthiophen-2-yl)methylidene]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B11982389.png)

![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11982432.png)
